molecular formula C24H27N3O2 B2855573 1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile CAS No. 1788561-35-2

1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2855573
CAS No.: 1788561-35-2
M. Wt: 389.499
InChI Key: LMXLQPKISBPJKD-UHFFFAOYSA-N
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Description

1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzoylpiperidine scaffold, which is recognized as a privileged structure in drug discovery for its ability to interact with multiple biological targets. The molecule also features a methoxypyrrolidine group, a motif commonly found in compounds that act as antagonists or modulators of G-protein coupled receptors (GPCRs) and other enzyme targets. The specific combination of these features suggests potential utility in researching central nervous system (CNS) disorders, oncology, and inflammatory conditions. The presence of the carbonitrile group can influence the compound's physicochemical properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only, strictly in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations.

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-29-22-11-14-27(17-22)21-9-7-19(8-10-21)23(28)26-15-12-24(18-25,13-16-26)20-5-3-2-4-6-20/h2-10,22H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXLQPKISBPJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these effects depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Quinoline-Based Analogs

Example Compound: 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbonitrile ()

  • Key Differences: Core Structure: Quinoline replaces benzoyl, introducing a nitrogen-containing heterocycle that enhances π-π interactions and alters electron distribution. Substituents: Fluorine at the 6-position increases electronegativity and metabolic stability. Molecular Weight: ~521.61 g/mol () vs. ~429.5 g/mol (estimated for the target). Higher molecular weight may affect bioavailability.
  • Implications: The quinoline core and sulfonamide group could enhance binding to targets like kinases or dehydrogenases, as seen in ALDH1A1 inhibitors .

Piperazine/Piperidine Derivatives with Sulfonamide Moieties

Example Compounds : 4-(4-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)benzenesulfonamide ()

  • Key Differences :
    • Functional Groups : Sulfonamide substituent improves solubility and hydrogen-bonding capacity compared to the target's nitrile.
    • Backbone : Dual piperidine-piperazine architecture increases conformational flexibility versus the rigid pyrrolidine-benzoyl linkage.
    • Synthetic Yield : 39–71% (), suggesting moderate synthetic accessibility.
  • Implications : Sulfonamide derivatives are often explored as carbonic anhydrase inhibitors, indicating divergent therapeutic applications compared to the target compound .

Pyridine and Pyrazolo-Pyridine Analogs

Example Compound: 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile ()

  • Key Differences: Core Structure: Pyrazolo-pyridine introduces a fused bicyclic system with a nitro group, enhancing electron-withdrawing effects. Synthesis: High yield (93%) via ionic liquid-mediated reactions (), contrasting with likely multi-step synthesis for the target.

Piperidine-4-Carbonitriles with Bulky Substituents

Example Compound: 1-(4-Cyano-4,4-diphenylbutyl)-4-phenylpiperidine-4-carbonitrile ()

  • Key Differences :
    • Substituents : Diphenylbutyl chain adds significant hydrophobicity and steric bulk, reducing solubility.
    • Backbone Flexibility : The butyl spacer increases conformational flexibility versus the target's rigid benzoyl-pyrrolidine linkage.
  • Implications : Bulky hydrophobic groups may enhance blood-brain barrier penetration, suggesting applications in central nervous system targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile Piperidine-Benzoyl 3-Methoxypyrrolidine, Nitrile ~429.5 Potential enzyme/receptor modulation N/A
1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-... Quinoline-Piperidine Fluoro, Methylsulfonyl-Piperazine, Nitrile 521.61 ALDH1A1 inhibition, High polarity
4-(4-(4-(3-Methoxyphenyl)piperazine-1-carbonyl)piperidine-1-carbonyl)... Piperidine-Piperazine Sulfonamide, 3-Methoxyphenyl 486.58 Carbonic anhydrase inhibition
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo-Pyridine Nitro, Nitrile ~369.4 Antimicrobial activity

Key Research Findings

  • Quinoline Analogs: Fluorine and sulfonamide groups enhance target affinity but may reduce oral bioavailability due to increased polarity .
  • Sulfonamide Derivatives : Exhibit superior solubility but diverge in therapeutic applications compared to nitrile-focused compounds .

Biological Activity

1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for its potential application in therapeutic contexts.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C20_{20}H24_{24}N2_{2}O
  • IUPAC Name: this compound

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The benzoylpiperidine fragment is known to exhibit significant interactions with the endocannabinoid system, particularly as a reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a role in lipid metabolism and neuroprotection .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzoylpiperidine structure. For instance, modifications to similar piperidine compounds have shown notable antiproliferative effects against various cancer cell lines, such as breast and ovarian cancer cells. The IC50_{50} values for these compounds ranged from 19.9 to 75.3 µM, indicating a promising therapeutic window for further development .

Antiviral Activity

In vitro studies have demonstrated that piperidine derivatives can exhibit antiviral properties against several viruses, including HIV and herpes simplex virus (HSV). For example, certain derivatives showed moderate protection against CVB-2 and HSV-1, with cytotoxicity profiles suggesting a selective action against viral replication without significant toxicity to host cells .

Antibacterial Properties

The compound's antibacterial activity has also been explored, with some analogs demonstrating effectiveness against Gram-positive and Gram-negative bacteria. This suggests that the compound could be further investigated for its potential in treating bacterial infections .

Case Studies

Study Findings IC50_{50} Values
Study on MAGL inhibitorsCompound exhibited competitive inhibition0.84 µM
Antiproliferative activityEffective against breast and ovarian cancer cells19.9 - 75.3 µM
Antiviral screeningModerate activity against CVB-2 and HSV-1CC50_{50}: 92 µM

Q & A

Q. What are the established synthetic routes for 1-[4-(3-Methoxypyrrolidin-1-yl)benzoyl]-4-phenylpiperidine-4-carbonitrile, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Benzoylpiperidine derivatives are often synthesized via nucleophilic substitution or amide bond formation. For example, the Janssen reaction sequence (using α-aminonitrile intermediates) may be adapted for piperidine derivatives, as seen in structurally related compounds .
  • Reagent selection : Sodium hydroxide or similar bases are used for deprotonation, while solvents like dichloromethane or dimethylformamide optimize reactant solubility .
  • Optimization : Temperature control (e.g., 0°C for sodium borohydride reductions) and pH adjustments are critical for yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound and monitoring reaction progress?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Essential for confirming structural integrity, particularly for distinguishing pyrrolidine and piperidine moieties .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity and quantify intermediates .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can molecular docking studies be designed to evaluate its interaction with biological targets like acetylcholinesterase (AChE)?

Answer:

  • Target selection : Use crystallized protein structures (e.g., PDB ID 1EVE for AChE) to model binding pockets .
  • Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding energies and interaction patterns (e.g., hydrogen bonding with catalytic triads) to reference inhibitors like Donepezil .

Q. What are the primary pharmacological targets of structurally related benzoylpiperidine derivatives?

Answer:

  • Neurological targets : Anti-AChE activity (IC₅₀ values in µM range) and modulation of ion channels (e.g., antiarrhythmic effects via potassium channel inhibition) .
  • Enzyme inhibition : Piperidine-carbonitrile derivatives often target proteases or kinases due to their electrophilic nitrile group .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or biological activity be resolved?

Answer:

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) .
  • Data normalization : Use internal controls in bioassays (e.g., Donepezil for AChE inhibition studies) to minimize batch-to-batch variability .
  • Structural analogs : Compare SAR trends to identify critical functional groups (e.g., methoxy vs. chloro substituents on activity) .

Q. What structure-activity relationship (SAR) insights can guide the design of more potent analogs?

Answer:

  • Key modifications :
    • Pyrrolidine substituents : 3-Methoxy groups enhance solubility but may reduce blood-brain barrier penetration .
    • Piperidine-carbonitrile core : Essential for AChE inhibition; replacing the nitrile with amides decreases potency .
  • In silico screening : Use QSAR models to predict bioactivity of novel analogs .

Q. How is X-ray crystallography applied to determine the compound’s crystal structure, and which software is recommended?

Answer:

  • Data collection : High-resolution (<1.5 Å) X-ray diffraction data is ideal.
  • Refinement tools : SHELX suite (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) for structure solution and validation .
  • Validation metrics : R-factors and electron density maps ensure accuracy .

Q. What computational methods are used to predict ADME/toxicity profiles?

Answer:

  • ADME prediction : SwissADME or ADMETlab for solubility, permeability, and cytochrome P450 interactions .
  • Toxicity screening : ProTox-II for hepatotoxicity or Ames test mutagenicity predictions .

Q. What reaction mechanisms underlie key synthetic steps, such as the Janssen reaction?

Answer:

  • Mechanistic insights : The Janssen reaction involves nucleophilic attack of α-aminonitriles on carbonyl electrophiles, followed by cyclization. Acid sensitivity of intermediates necessitates short reaction times .
  • Spectroscopic monitoring : In situ IR spectroscopy tracks nitrile group conversion to imines .

Q. How should researchers analyze discrepancies in IC₅₀ values across biological assays?

Answer:

  • Assay standardization : Use identical enzyme sources (e.g., recombinant human AChE) and substrate concentrations .
  • Statistical analysis : Apply ANOVA or Tukey’s test to evaluate significance of variations .

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